

understanding the colorimetric basis of the DNS assay

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Compound of Interest

Compound Name: 3,5-Dinitrosalicylic acid

Cat. No.: B1666277

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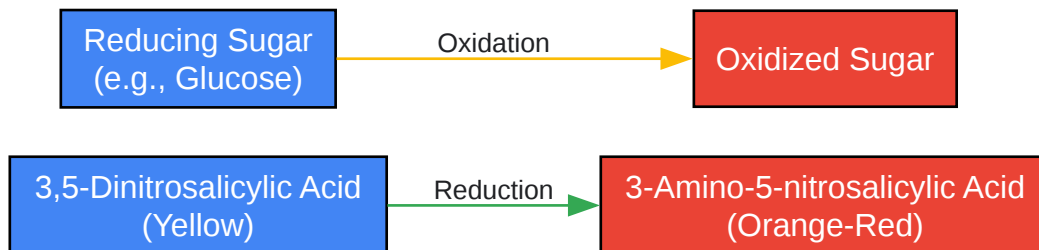
Core Principle: The Redox Reaction

The foundation of the DNS assay is a redox reaction that occurs between the DNS reagent and a reducing sugar in an alkaline environment.^{[2][3]} Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group, which allows them to act as reducing agents.^{[4][5]}

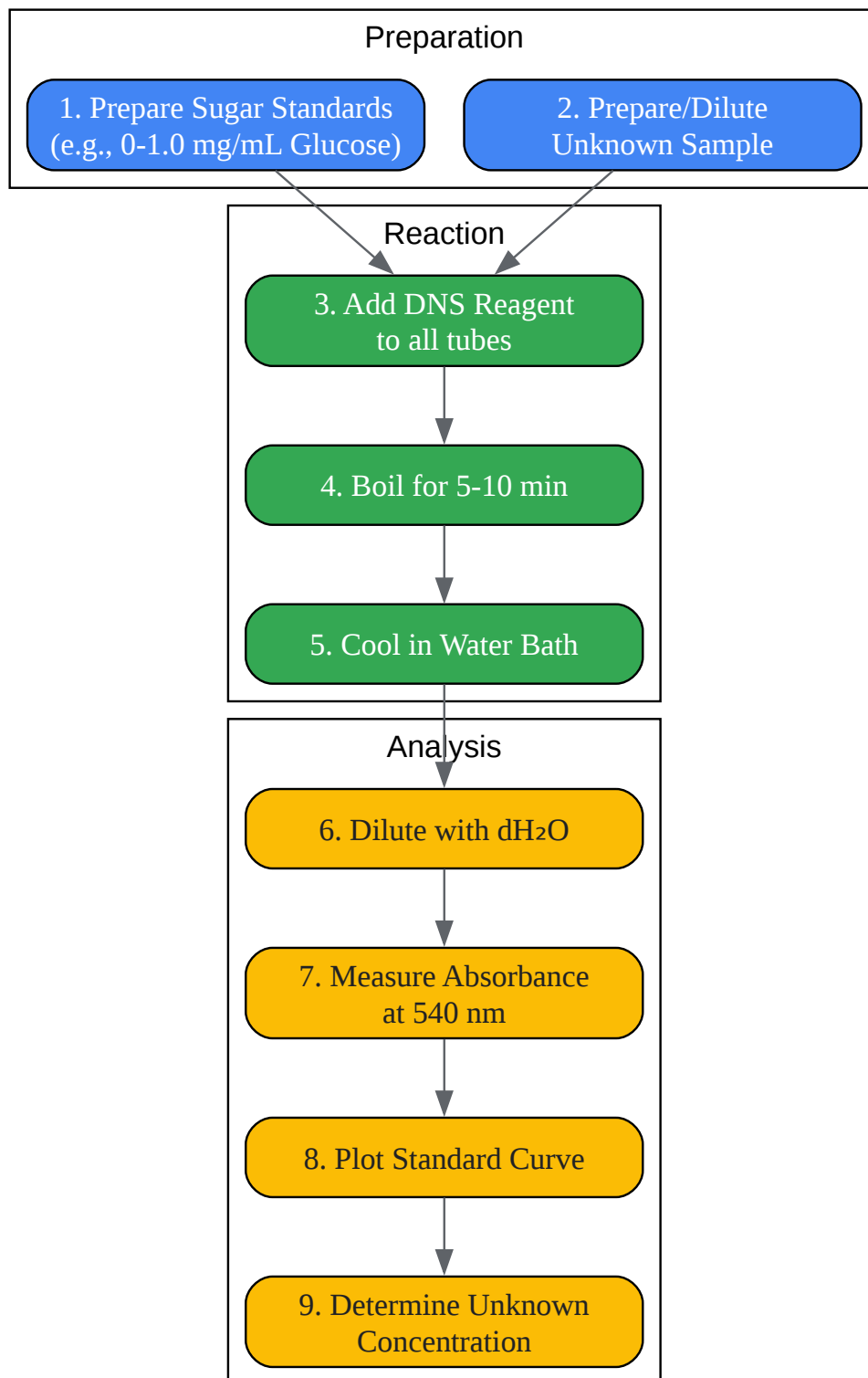
Under alkaline conditions and upon heating, the **3,5-dinitrosalicylic acid** is reduced by the sugar. Specifically, one of the nitro groups ($-\text{NO}_2$) on the DNS molecule is reduced to an amino group ($-\text{NH}_2$).^[6] This reaction converts the yellow-colored **3,5-dinitrosalicylic acid** into 3-amino-5-nitrosalicylic acid, which is an orange-red to brown colored compound.^{[2][3][4]}

The intensity of the resulting color is directly proportional to the concentration of the reducing sugar in the sample.^{[2][7]} This color change can be quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength of 540 nm.^{[1][2][3]} By comparing the absorbance of an unknown sample to a standard curve prepared with known concentrations of a specific reducing sugar (e.g., glucose), the concentration of the reducing sugar in the sample can be accurately determined.^{[2][4]}

DNS Assay Chemical Reaction



DNS Assay Experimental Workflow

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